Dimethyl cyclobutane-1,2-dicarboxylate

Catalog No.
S3711911
CAS No.
3396-20-1
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl cyclobutane-1,2-dicarboxylate

CAS Number

3396-20-1

Product Name

Dimethyl cyclobutane-1,2-dicarboxylate

IUPAC Name

dimethyl cyclobutane-1,2-dicarboxylate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3

InChI Key

WEPHXFVXUXMCLE-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC1C(=O)OC

Canonical SMILES

COC(=O)C1CCC1C(=O)OC

Dimethyl cyclobutane-1,2-dicarboxylate is a cyclic diester with the molecular formula C8H12O4C_8H_{12}O_4 and a molecular mass of 172.18 g/mol. It is characterized by two ester functional groups attached to a cyclobutane ring, making it an important compound in organic chemistry research. The compound is often utilized as a reagent and model compound for studying various

There is no current research available on the mechanism of action of DMCBD.

  • Information on the safety hazards associated with DMCBD is limited.
  • As with most organic compounds, it's advisable to handle DMCBD with proper personal protective equipment (PPE) like gloves and safety glasses.

  • Thermal Cracking: This reaction involves breaking the cyclobutane ring, yielding smaller molecules. The specific pathways and products can vary based on reaction conditions.
  • Isomerization: The compound can undergo isomerization, which alters the arrangement of atoms within the molecule without changing its molecular formula.
  • Dianion Reactions: The dianion form of dimethyl cyclobutane-1,2-dicarboxylate has been studied for its potential as a synthetic intermediate. For example, it can react with benzaldehyde to form complex structures such as 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione .

Dimethyl cyclobutane-1,2-dicarboxylate can be synthesized through various methods:

  • Esterification Reaction: A common synthesis method involves reacting 1,2-cyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
    C6H8O4+2CH3OHC8H12O4+2H2OC_6H_8O_4+2CH_3OH\rightarrow C_8H_{12}O_4+2H_2O
    This method efficiently produces dimethyl cyclobutane-1,2-dicarboxylate along with water as a byproduct.
  • Dianion Formation: The dianion of dimethyl cyclobutane-1,2-dicarboxylate can be generated in a solvent like tetrahydrofuran (THF) using lithium reagents. This dianion can then participate in further reactions to create more complex molecules .

Dimethyl cyclobutane-1,2-dicarboxylate is primarily used in organic synthesis and research. Its applications include:

  • Synthetic Intermediates: It serves as a precursor for various organic compounds, particularly in creating complex cyclic structures.
  • Model Compound: Due to its unique cyclic structure, it is often used as a model compound for studying reaction mechanisms and kinetics in organic chemistry .

Dimethyl cyclobutane-1,2-dicarboxylate has several similar compounds that share structural features but may differ in their functional groups or reactivity profiles. Here are some notable comparisons:

Compound NameMolecular FormulaKey Differences
Cis-Dimethyl cyclobutane-1,2-dicarboxylateC8H12O4C_8H_{12}O_4Isomeric form with distinct stereochemistry
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylateC12H16O8C_{12}H_{16}O_8Contains four carboxylate groups instead of two
Cis-2-(Methoxycarbonyl)cyclobutanecarboxylic acidC7H10O4C_7H_{10}O_4Contains one less carbon atom and includes a carboxylic acid group
Trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acidC7H10O4C_7H_{10}O_4Similar to the cis form but differs in stereochemistry
Cis-Methyl 3-(hydroxymethyl)cyclobutanecarboxylateC8H12O4C_8H_{12}O_4Contains a hydroxymethyl group affecting reactivity

These compounds highlight the structural diversity within the cyclobutane derivative family and underscore the unique properties of dimethyl cyclobutane-1,2-dicarboxylate that make it valuable for research and synthesis applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-20

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